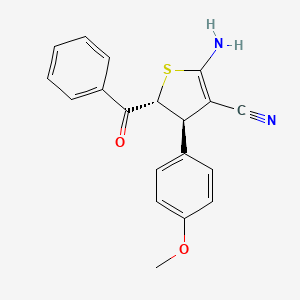
Dipropan-2-yl (2-hydroxy-1-nitroheptan-2-yl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BIS(PROPAN-2-YL) (2-HYDROXY-1-NITROHEPTAN-2-YL)PHOSPHONATE is an organic compound characterized by the presence of a phosphonate group, a nitro group, and a hydroxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of BIS(PROPAN-2-YL) (2-HYDROXY-1-NITROHEPTAN-2-YL)PHOSPHONATE typically involves the enantioselective nitroaldol reaction of α-ketophosphonates and nitromethane . This reaction is carried out under controlled conditions to ensure the desired stereochemistry and yield of the product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
BIS(PROPAN-2-YL) (2-HYDROXY-1-NITROHEPTAN-2-YL)PHOSPHONATE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The phosphonate group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or metal hydrides for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving specific temperatures, solvents, and catalysts.
Major Products
Wissenschaftliche Forschungsanwendungen
BIS(PROPAN-2-YL) (2-HYDROXY-1-NITROHEPTAN-2-YL)PHOSPHONATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialized materials and as a reagent in various industrial processes
Wirkmechanismus
The mechanism of action of BIS(PROPAN-2-YL) (2-HYDROXY-1-NITROHEPTAN-2-YL)PHOSPHONATE involves its interaction with specific molecular targets and pathways. The hydroxy and nitro groups play crucial roles in its reactivity and binding affinity to target molecules. The phosphonate group enhances its stability and facilitates its incorporation into larger molecular frameworks.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(propan-2-yl) [(2S,3S)-2-hydroxy-3-nitrobutan-2-yl]phosphonate: A similar compound with a slightly different carbon chain length and stereochemistry.
Bis(propan-2-yl) (hydroxymethyl)phosphonate: Another related compound with a hydroxymethyl group instead of a hydroxy-nitroheptan group.
Uniqueness
BIS(PROPAN-2-YL) (2-HYDROXY-1-NITROHEPTAN-2-YL)PHOSPHONATE is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C13H28NO6P |
|---|---|
Molekulargewicht |
325.34 g/mol |
IUPAC-Name |
2-di(propan-2-yloxy)phosphoryl-1-nitroheptan-2-ol |
InChI |
InChI=1S/C13H28NO6P/c1-6-7-8-9-13(15,10-14(16)17)21(18,19-11(2)3)20-12(4)5/h11-12,15H,6-10H2,1-5H3 |
InChI-Schlüssel |
MRTFCCABPVSYJF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C[N+](=O)[O-])(O)P(=O)(OC(C)C)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(E)-[(4-Methylphenyl)imino]methyl]naphthalen-2-YL naphthalene-1-carboxylate](/img/structure/B11558318.png)
![N-[(4-butoxyphenyl)methyl]-3-chloropropanamide](/img/structure/B11558319.png)
![2-[(E)-{[3-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-chloro-3,5-dimethylphenol](/img/structure/B11558322.png)
![N'-[(E)-(2-Chlorophenyl)methylidene]-2-[(2-methylbenzyl)sulfanyl]acetohydrazide](/img/structure/B11558329.png)
![(3E)-N-(4-bromophenyl)-3-{2-[(2,4-dimethoxyphenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B11558330.png)
![N-(3-chloro-2-methylphenyl)-4-[(2E)-2-(3-iodobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11558333.png)
![ethyl 6-bromo-2-[(cyclohexylamino)methyl]-5-methoxy-1-phenyl-1H-indole-3-carboxylate](/img/structure/B11558334.png)
![2-(biphenyl-4-yloxy)-N'-[(E)-(4-chlorophenyl)methylidene]propanehydrazide](/img/structure/B11558344.png)
![N-[{1-[1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1H-tetrazol-5-yl}(3-chlorophenyl)methyl]-4-methylaniline](/img/structure/B11558357.png)

![(3Z)-1-[(4-benzylpiperidin-1-yl)methyl]-3-[(4-ethylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B11558374.png)
![2-[(3-cyano-6-ethyl-5-methylpyridin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11558382.png)
![N-[2-(ethenyloxy)ethyl]-N'-[4-(pentyloxy)phenyl]ethanediamide](/img/structure/B11558389.png)
